1,2,3,6-Tetra-O-benzoyl-4-deoxy-4-fluoro-a-D-mannopyranose
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Overview
Description
1,2,3,6-Tetra-O-benzoyl-4-deoxy-4-fluoro-a-D-mannopyranose is a high purity synthetic carbohydrate that has been modified with methylation and glycosylation. It belongs to the oligosaccharide group and is often used in research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound is typically synthesized by reacting 4-deoxy-4-fluoro-D-mannose with benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
the synthesis generally involves standard organic chemistry techniques, including protection and deprotection of functional groups, and the use of fluorinating agents .
Chemical Reactions Analysis
Types of Reactions
1,2,3,6-Tetra-O-benzoyl-4-deoxy-4-fluoro-a-D-mannopyranose can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups.
Hydrolysis: The benzoyl protecting groups can be removed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major product is 4-deoxy-4-fluoro-D-mannose.
Scientific Research Applications
1,2,3,6-Tetra-O-benzoyl-4-deoxy-4-fluoro-a-D-mannopyranose is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex carbohydrates.
Biology: Studying carbohydrate-protein interactions.
Medicine: Potential use in drug development and as a diagnostic tool.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,6-Tetra-O-benzoyl-4-deoxy-4-fluoro-a-D-mannopyranose involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties. The benzoyl groups protect the hydroxyl groups, allowing selective reactions at other sites .
Comparison with Similar Compounds
Similar Compounds
4-Deoxy-4-fluoro-1,2,3,6-tetra-O-benzoyl-alpha-D-mannose: Similar structure but different stereochemistry.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Another protected carbohydrate used in similar applications.
Uniqueness
1,2,3,6-Tetra-O-benzoyl-4-deoxy-4-fluoro-a-D-mannopyranose is unique due to its specific combination of benzoyl protecting groups and a fluorine atom, which provides distinct reactivity and binding properties compared to other similar compounds .
Properties
Molecular Formula |
C34H27FO9 |
---|---|
Molecular Weight |
598.6 g/mol |
IUPAC Name |
(4,5,6-tribenzoyloxy-3-fluorooxan-2-yl)methyl benzoate |
InChI |
InChI=1S/C34H27FO9/c35-27-26(21-40-30(36)22-13-5-1-6-14-22)41-34(44-33(39)25-19-11-4-12-20-25)29(43-32(38)24-17-9-3-10-18-24)28(27)42-31(37)23-15-7-2-8-16-23/h1-20,26-29,34H,21H2 |
InChI Key |
UWHDGLUGFUHKLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
Origin of Product |
United States |
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